An In-depth Technical Guide to 3-Bromobenzyl Thiocyanate: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Bromobenzyl Thiocyanate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzyl thiocyanate is a halogenated aromatic thiocyanate that holds potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the electrophilic thiocyanate group and the reactive benzyl bromide precursor makes it a valuable building block for the introduction of sulfur and nitrogen-containing moieties into more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 3-bromobenzyl thiocyanate, detailed protocols for its synthesis and characterization, and a discussion of its potential applications in drug discovery and development. While experimental data for this specific compound is not widely available in the public domain, this guide leverages data from closely related analogs and established synthetic methodologies to provide a robust framework for its use in a research setting.
Physicochemical Properties
A summary of the key physical and chemical properties of 3-Bromobenzyl thiocyanate is presented below. Due to the limited availability of experimental data for this specific compound, properties of the closely related benzyl thiocyanate and 3-methylbenzyl thiocyanate are included for comparison, alongside predicted values for the title compound.
| Property | 3-Bromobenzyl Thiocyanate (Predicted) | Benzyl Thiocyanate (Experimental)[1] | 3-Methylbenzyl Thiocyanate (Experimental)[2] |
| Molecular Formula | C₈H₆BrNS | C₈H₇NS | C₉H₉NS |
| Molecular Weight | 228.11 g/mol | 149.21 g/mol | 163.24 g/mol [2] |
| Appearance | Predicted to be a colorless to light yellow solid or liquid | Solid[1] | - |
| Melting Point | - | 41-42 °C[1] | - |
| Boiling Point | - | 230-235 °C[1] | - |
| Solubility | Predicted to be soluble in organic solvents like diethyl ether, acetone, and acetonitrile. | Soluble in diethyl ether.[1] | - |
| CAS Number | Not assigned | 3012-37-1 | 37141-50-7[2] |
Synthesis of 3-Bromobenzyl Thiocyanate
The synthesis of 3-Bromobenzyl thiocyanate can be efficiently achieved through a two-step process starting from the readily available 3-bromotoluene. The first step involves the radical bromination of the benzylic methyl group to yield the key intermediate, 3-bromobenzyl bromide. The subsequent step is a nucleophilic substitution reaction where the bromide is displaced by a thiocyanate anion.
Step 1: Synthesis of 3-Bromobenzyl Bromide
The synthesis of 3-bromobenzyl bromide from 3-bromotoluene is a well-established procedure.[1]
Reaction Scheme:
Caption: Synthesis of 3-Bromobenzyl Thiocyanate.
Experimental Protocol:
-
Dissolve 3-bromobenzyl bromide (1 equivalent) in a polar aprotic solvent such as acetone or acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromobenzyl thiocyanate.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Characterization and Spectroscopic Analysis
Due to the lack of publicly available experimental spectra for 3-bromobenzyl thiocyanate, this section provides predicted spectroscopic data based on the analysis of its precursor and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
δ 7.50-7.20 (m, 4H, Ar-H): The aromatic protons are expected to appear as a complex multiplet in this region.
-
δ 4.15 (s, 2H, -CH₂-SCN): The benzylic protons adjacent to the thiocyanate group are expected to appear as a singlet.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
-
δ 138-135 (C): Quaternary aromatic carbon attached to the benzyl group.
-
δ 132-128 (CH): Aromatic CH carbons.
-
δ 122.8 (C-Br): Aromatic carbon attached to bromine.
-
δ 113 (SCN): Carbon of the thiocyanate group.
-
δ 35 (-CH₂-): Benzylic carbon.
Infrared (IR) Spectroscopy
The IR spectrum of 3-bromobenzyl thiocyanate is expected to show characteristic absorption bands for the thiocyanate group and the substituted benzene ring.
-
~2150 cm⁻¹ (strong, sharp): C≡N stretching of the thiocyanate group.
-
~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.
-
~1600, 1470 cm⁻¹ (medium): Aromatic C=C stretching.
-
~800-700 cm⁻¹ (strong): C-H out-of-plane bending, indicative of the substitution pattern on the benzene ring.
-
~700-600 cm⁻¹ (medium): C-Br stretching.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) of 3-bromobenzyl thiocyanate is expected to show the molecular ion peak and characteristic fragmentation patterns.
-
M⁺ peak: Expected at m/z 227 and 229 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Major fragments: Loss of the thiocyanate group (-SCN) to give the 3-bromobenzyl cation (m/z 169/171), and further fragmentation of the aromatic ring.
Chemical Reactivity and Stability
3-Bromobenzyl thiocyanate is expected to be a stable compound under standard laboratory conditions. However, it should be stored in a cool, dark place to prevent potential decomposition. As with other benzyl thiocyanates, it may be susceptible to isomerization to the more thermodynamically stable 3-bromobenzyl isothiocyanate, particularly in the presence of heat or catalysts.
The thiocyanate group can undergo a variety of chemical transformations, making it a useful synthetic handle. For instance, it can be hydrolyzed to a thiol or oxidized to a sulfonic acid. The benzylic position is also susceptible to further substitution reactions.
Applications in Drug Discovery and Development
While specific applications of 3-bromobenzyl thiocyanate in drug development are not extensively documented, the broader class of benzyl thiocyanates and isothiocyanates has garnered significant interest in medicinal chemistry. [3][4]These compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. [4][5] The thiocyanate moiety can act as a precursor for the synthesis of various heterocyclic compounds, many of which are scaffolds for biologically active molecules. [4]Furthermore, the ability of isothiocyanates to react with nucleophilic residues on proteins makes them interesting candidates for covalent inhibitors. The 3-bromo substituent on the aromatic ring can influence the compound's lipophilicity and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.
Safety and Handling
3-Bromobenzyl thiocyanate should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. While specific toxicity data is unavailable, related compounds like bromobenzyl cyanides are known to be toxic and lachrymatory (tear-inducing). [6]Therefore, inhalation, ingestion, and skin contact should be avoided.
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